molecular formula C16H27NO4 B12272387 O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No.: B12272387
M. Wt: 297.39 g/mol
InChI Key: YBBNCZLTKSPIIN-UHFFFAOYSA-N
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Description

O3-tert-butyl O9-ethyl 3-azabicyclo[331]nonane-3,9-dicarboxylate is a complex organic compound belonging to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate can be achieved through a one-pot tandem Mannich reaction. This method involves the reaction of aromatic ketones, paraformaldehyde, and dimethylamine. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction . The yield of this synthesis method can be quite high, reaching up to 83% .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-O-tert-butyl 9-O-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-5-20-14(18)13-11-7-6-8-12(13)10-17(9-11)15(19)21-16(2,3)4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBNCZLTKSPIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCCC1CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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